molecular formula C19H21N3O4 B3563873 2-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B3563873
M. Wt: 355.4 g/mol
InChI Key: BDVXUBPOYSGYAR-UHFFFAOYSA-N
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Description

Pyridine-based compounds are widely used in chemical research, particularly in the development of pharmaceuticals and agrochemicals . The presence of a nitrogen atom and its lone pair in an aromatic environment makes pyridine a unique substance in chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of 2-Aryl,5-Substituted 1,3,4-Oxadiazoles involves refluxing of N - (5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide with phosphorous oxychloride .


Molecular Structure Analysis

Pyridine is a six-membered heterocycle where a benzene methine (=CH-) group is replaced by a nitrogen atom to form a six-membered aromatic heterocycle of formula C5H5N .


Chemical Reactions Analysis

Pyridine-based compounds can undergo a variety of chemical reactions. For example, reaction of pyridine with N2O5 in an organic solvent gives the N-nitropyridinium ion .


Physical and Chemical Properties Analysis

Pyridine is a room temperature colorless, water-soluble liquid with a distinctive pungent smell . The presence of an electronegative nitrogen atom in the ring prevents the electron density from being distributed evenly over the ring .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the context in which they are used. Some pyridine derivatives have been found to have antiproliferative properties, inhibiting cancer cell growth .

Safety and Hazards

Pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The demand for pyridine derivatives has been increasing steadily in the last 30 years. In the future, a larger share of novel pyridine-based drug candidates is expected .

Properties

IUPAC Name

3-pyridin-2-yl-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-4-23-15-11-13(12-16(24-5-2)17(15)25-6-3)19-21-18(22-26-19)14-9-7-8-10-20-14/h7-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVXUBPOYSGYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

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